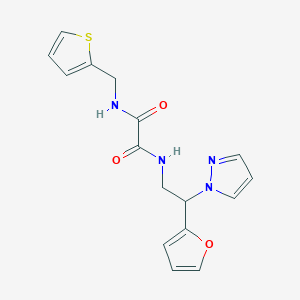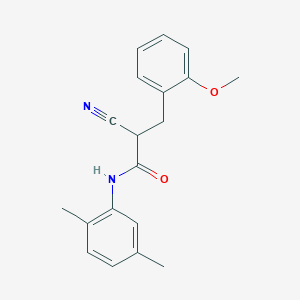
2-cyano-N-(2,5-dimethylphenyl)-3-(2-methoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-N-(2,5-dimethylphenyl)-3-(2-methoxyphenyl)propanamide is an organic compound that has been studied in recent years due to its potential applications in a variety of scientific fields. It is a white crystalline solid with a molecular formula of C17H19NO3 and a molecular weight of 285.32 g/mol. This compound is also known as 2-cyano-N-(2,5-dimethylphenyl)-3-(2-methoxyphenyl)propanamide, or 2-cyano-N,N-dimethyl-3-(2-methoxy-phenyl)propanamide, and is often abbreviated as 2-CN-DMP-MPA.
Applications De Recherche Scientifique
2-CN-DMP-MPA has been studied for its potential applications in a variety of scientific fields. It has been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer. It has also been studied for its potential applications in the treatment of Alzheimer’s disease and Parkinson’s disease. Furthermore, it has been studied for its potential applications in the treatment of depression, anxiety, and other psychiatric disorders.
Mécanisme D'action
The exact mechanism of action of 2-CN-DMP-MPA is not fully understood, but it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is involved in inflammation and cancer, and 2-CN-DMP-MPA is thought to inhibit the activity of this enzyme, thereby reducing inflammation and potentially preventing or slowing the development of cancer.
Biochemical and Physiological Effects
2-CN-DMP-MPA has been studied for its potential effects on biochemical and physiological processes. In laboratory studies, it has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer. It has also been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor (TNF)-alpha, interleukin-1 (IL-1), and interleukin-6 (IL-6). In addition, it has been found to reduce the production of nitric oxide, a compound involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-CN-DMP-MPA has several advantages for use in laboratory experiments. It is a relatively stable compound, with a shelf life of up to three years. It is also relatively inexpensive and easy to obtain. However, there are some limitations to the use of this compound in laboratory experiments. It is a relatively new compound, and there is limited information available about its effects on biochemical and physiological processes. In addition, it is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), and care should be taken when using it in experiments, as it could have unintended effects on other biochemical processes.
Orientations Futures
Given the potential applications of 2-CN-DMP-MPA in a variety of scientific fields, there are many potential future directions for research. Further studies could be conducted to better understand the exact mechanism of action of this compound and its effects on biochemical and physiological processes. In addition, further studies could be conducted to explore the potential applications of this compound in the treatment of various diseases, such as Alzheimer’s disease and Parkinson’s disease. Furthermore, further studies could be conducted to explore the potential applications of this compound in the treatment of psychiatric disorders, such as depression and anxiety. Finally, further studies could be conducted to explore the potential applications of this compound in the treatment of various types of cancer.
Méthodes De Synthèse
2-CN-DMP-MPA can be synthesized through a two-step reaction process. In the first step, 2,5-dimethylphenylmagnesium bromide is reacted with 2-methoxyphenylacetonitrile in the presence of a base to form 2-cyano-N-(2,5-dimethylphenyl)-3-(2-methoxyphenyl)propanenitrile. This intermediate product is then reacted with propionic anhydride in the presence of a base to form the final product, 2-cyano-N-(2,5-dimethylphenyl)-3-(2-methoxyphenyl)propanamide.
Propriétés
IUPAC Name |
2-cyano-N-(2,5-dimethylphenyl)-3-(2-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13-8-9-14(2)17(10-13)21-19(22)16(12-20)11-15-6-4-5-7-18(15)23-3/h4-10,16H,11H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCDTUUJERULCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(CC2=CC=CC=C2OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

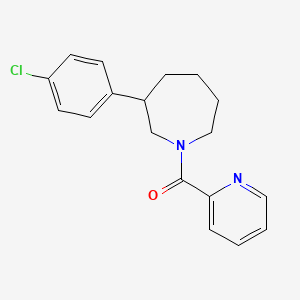
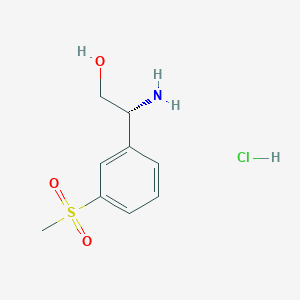
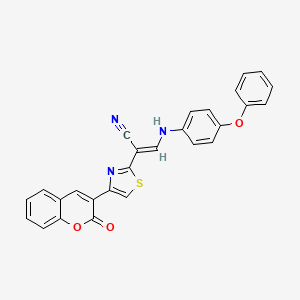
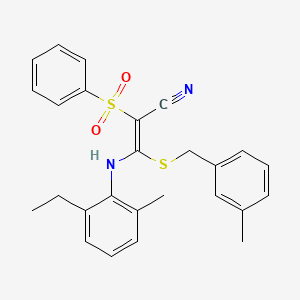
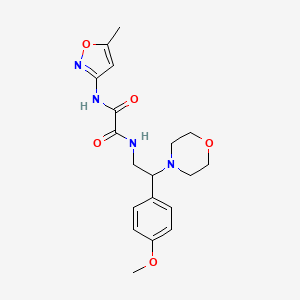
![N-(4-methylbenzyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2661173.png)
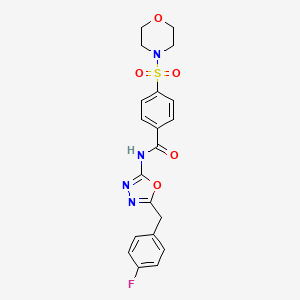
![N,N'-(1,5-Naphthalenediyl)bis[2-(aminooxy)acetamide]](/img/structure/B2661175.png)
![5-chloro-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2661176.png)
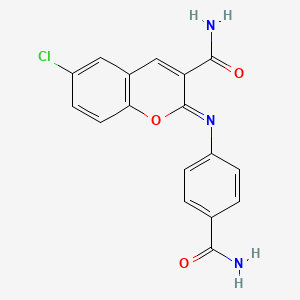
![1-[2-(Pyridin-2-yl)ethyl]-1,4-diazepane](/img/structure/B2661180.png)
![(2Z)-N-(4-chlorophenyl)-2-[(2-fluoro-5-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2661181.png)
![N-(4-acetamidophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2661182.png)
